Bienvenue dans la boutique en ligne BenchChem!

(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride

β-adrenoceptor binding selectivity ratio CHO cell

(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride (ICI 215,001 hydrochloride; CAS 140850-02-8) is a chiral phenoxyacetic acid derivative that functions as a β3-adrenoceptor agonist with concurrent β1- and β2-adrenoceptor antagonist activity when intrinsic agonist tone is low. It is the active acid metabolite of the prodrug ZD 7114 and has been used extensively as a pharmacological tool to dissect β3-adrenoceptor-mediated thermogenesis, lipolysis, and smooth muscle relaxation.

Molecular Formula C19H24ClNO6
Molecular Weight 397.8 g/mol
Cat. No. B560213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride
Synonyms(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride
Molecular FormulaC19H24ClNO6
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl
InChIInChI=1S/C19H23NO6.ClH/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23;/h1-9,15,20-21H,10-14H2,(H,22,23);1H/t15-;/m0./s1
InChIKeyISFZQNYGEYAUCR-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICI 215,001 Hydrochloride – Selective β3-Adrenoceptor Agonist with Dual β1/β2 Antagonist Activity for Metabolic & Smooth Muscle Research


(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride (ICI 215,001 hydrochloride; CAS 140850-02-8) is a chiral phenoxyacetic acid derivative that functions as a β3-adrenoceptor agonist with concurrent β1- and β2-adrenoceptor antagonist activity when intrinsic agonist tone is low [1]. It is the active acid metabolite of the prodrug ZD 7114 and has been used extensively as a pharmacological tool to dissect β3-adrenoceptor-mediated thermogenesis, lipolysis, and smooth muscle relaxation [2][3]. The compound is soluble in DMSO (≥100 mM) and is supplied as a hydrochloride salt for laboratory research use [1].

Why Generic β3-Agonist Substitution Fails: ICI 215,001 Occupies a Unique Pharmacological Niche


β3-adrenoceptor agonists are not interchangeable because they span a continuum from ultra-selective full agonists (e.g., CL 316243; EC50 3 nM, >10,000-fold selective [1]) to partial agonists with significant off-target β1/β2 antagonist activity (e.g., ICI 215,001 [2]). ICI 215,001 is distinguished by its unique combination of modest β3 agonism (EC50 550 nM, intrinsic activity ~30% of isoprenaline maximum [3]) and competitive β1/β2 antagonism [2]—a profile that makes it a tool for studying mixed receptor pharmacology rather than a substitute for pure β3 agonists in obesity or overactive bladder models. Substituting a more selective β3 agonist would eliminate the β1/β2 blockade component, potentially confounding results in cardiovascular or CNS experimental paradigms.

Quantitative Differentiation Evidence: ICI 215,001 vs. Key β3-Adrenoceptor Agonist Comparators


Binding Selectivity Profile: ICI 215,001 vs. CL 316243 – Modest vs. Extreme β3 Selectivity

Whole-cell binding studies in CHO cells stably expressing human β1, β2, and β3 adrenoceptors reveal that ICI 215,001 binds with Kd values of 427 nM (β1), 1,380 nM (β2), and 234 nM (β3), yielding β3/β1 and β3/β2 selectivity ratios of only ~1.8-fold and ~5.9-fold, respectively [1]. In contrast, CL 316243 binds to β1 with a Kd of 7,760 nM, yielding a β3/β1 selectivity ratio exceeding 1,800-fold (β3 EC50 3 nM vs. β1 Kd 7,760 nM) [2][3]. This nearly 1,000-fold difference in selectivity breadth is a critical differentiator for experimental design.

β-adrenoceptor binding selectivity ratio CHO cell radioligand binding Kd

Functional β3 Partial Agonism: ICI 215,001 (ZM215001) Achieves Only 30% of Maximum Lipolytic Response vs. BRL 37344

In isolated rat white adipocytes, ZM215001 (ICI 215,001; the acid metabolite) stimulated free fatty acid release with only 30% of the maximum response elicited by the non-selective β-agonist (±)-isoprenaline, whereas the β3-selective agonist BRL 37344 achieved a maximum effect equivalent to isoprenaline [1]. The rank order of potency was BRL 37344 > isoprenaline > ZM215001. Furthermore, ZM215001 competitively antagonized the lipolytic response to BRL 37344 with a pA2 of 7.26, confirming its partial agonist character at the rat adipocyte β3-adrenoceptor [1].

lipolysis partial agonist white adipocyte free fatty acid release intrinsic activity

β1/β2-Adrenoceptor Antagonist Activity: ICI 215,001 Versatility vs. CL 316243 Purity in Isolated Tissue Assays

In isolated guinea-pig atrium, ICI 215,001 competitively antagonized isoprenaline-induced positive chronotropic effects (a β1-mediated response) and exhibited low intrinsic agonist activity at increasing beating rate [1]. In guinea-pig trachea pre-contracted with carbachol, ICI 215,001 competitively inhibited isoprenaline-induced relaxations (a β2-mediated response) [1]. In contrast, CL 316243 is reported to be >10,000-fold selective over β1 and β2 receptors with no functional antagonism at these subtypes [2]. This dual β1/β2 antagonist capability of ICI 215,001 at concentrations where its β3 agonist activity is manifest represents a fundamentally different pharmacological tool.

β1 antagonist β2 antagonist guinea-pig atrium trachea ileum relaxation

Absence of Brain β1-Adrenoceptor Activation: ICI 215,001 vs. SR 58611A – Divergent CNS Pharmacology

In rat frontal cortex slices, SR 58611A and its acid metabolite SR 58878A increased cyclic AMP levels, whereas ICI 215,001 and BRL 37344 did not [1]. Critically, ICI 215,001—unlike BRL 37344—at millimolar concentrations partially antagonized norepinephrine- or (-)-isoproterenol-stimulated adenylyl cyclase activity [1]. This demonstrates that ICI 215,001 does not activate brain β1-adrenoceptors, differentiating it from SR 58611A-class compounds which have antidepressant-like behavioral effects putatively mediated through cortical β1-AR activation.

frontal cortex cAMP β1-adrenoceptor antidepressant adenylyl cyclase

Brown Adipocyte Thermogenesis & UCP Induction: ICI 215,001 Activates a β3-Selective Pathway Resistant to Propranolol

ICI 215001 increased uncoupling protein (UCP) mRNA expression in differentiating brown adipocytes in a dose-dependent manner; this effect was not inhibited by the non-selective β-antagonist propranolol but was partially reduced by the β3-antagonist bupranolol, confirming mediation through a β3-pathway [1]. In direct microcalorimetry, ICI 215001 and BRL 37344 both increased heat production dose-dependently [2]. Notably, ICI 215001 did not induce UCP mRNA in white adipocytes, demonstrating brown-adipose-selective action [1]. These data position ICI 215001 as a tissue-selective thermogenic probe distinct from non-selective β-agonists like isoprenaline.

brown adipose tissue UCP1 thermogenesis microcalorimetry β3-pathway

Gastroprotective Efficacy: ICI 215,001 Prodrug ZD 7114 Reduces Gastric Ulcer Index – Mechanistic Differentiation from Acid-Suppressive Agents

The prodrug ZD 7114, which generates ICI 215,001 as its active metabolite in vivo, significantly reduced the gastric ulcer index in aspirin plus pylorus ligation-induced gastric ulcer models in rats (ulcer index: ZD 7114 0.71 ± 0.05 vs. control 4.47 ± 0.38, P<0.05) [1]. This gastroprotective effect was comparable to cimetidine (an H2-receptor antagonist) but with a distinct mechanism: ZD 7114 enhanced gastric mucosal blood flow and reduced gastric motility without altering acid secretory parameters (total acidity, total acid output, pepsin activity remained unchanged) [1]. This mechanistic divergence from acid-suppressive therapies positions ICI 215,001/ZD 7114 as a unique tool for studying β3-mediated mucosal protection.

gastroprotection gastric ulcer mucosal blood flow β3-adrenoceptor ZD 7114

Optimal Research Application Scenarios for ICI 215,001 Hydrochloride Based on Quantitative Differentiation Evidence


Dissecting Mixed β-Adrenoceptor Pharmacology in Isolated Smooth Muscle Preparations

ICI 215,001 is uniquely suited for organ bath experiments requiring simultaneous β3-adrenoceptor agonism and β1/β2 blockade. Unlike CL 316243 (>10,000-fold β3-selective) [1] or BRL 37344 (full β3 agonist with different β1/β2 profile) [2], ICI 215,001 provides a combined functional profile that can reveal the relative contributions of β3 vs. β1/β2 receptors in tissues co-expressing multiple subtypes. This is particularly valuable in guinea-pig ileum and trachea, where classical β-antagonists fail to block β3-mediated relaxation [3].

Brown Adipose Tissue-Selective Thermogenesis Studies Without Cardiac β1 Drive

For metabolic research requiring activation of brown adipose tissue (BAT) uncoupling protein expression without concomitant cardiac β1 stimulation, ICI 215,001 offers brown-adipocyte-selective UCP induction that is propranolol-resistant but bupranolol-sensitive [1]. Its low intrinsic activity at β1-adrenoceptors in cardiac tissue (guinea-pig atrium) [2] and 30% partial agonism at adipocyte β3-adrenoceptors [3] make it a controlled probe for BAT thermogenesis studies where full β3 agonists (BRL 37344; CL 316243) may produce excessive metabolic stimulation.

CNS Studies Requiring β3 Agonism Without Cortical β1-Adrenoceptor Activation

In neuroscience paradigms where the antidepressant-like or cognitive effects of β3-adrenoceptor agonists are investigated, ICI 215,001 provides a critical negative control: it does not elevate cAMP in rat frontal cortex (unlike SR 58611A/SR 58878A) and partially antagonizes norepinephrine-stimulated adenylyl cyclase at millimolar concentrations [1]. This profile allows researchers to discriminate β3-mediated peripheral effects from β1-mediated central effects of β3-AR ligand series.

Gastrointestinal β3-Adrenoceptor Pharmacology and Mucosal Protection Research

The prodrug ZD 7114 (which generates ICI 215,001 in vivo) has demonstrated significant gastroprotective efficacy via enhanced mucosal blood flow and reduced gastric motility without acid suppression [1]. ICI 215,001 can therefore serve as a tool compound for elucidating β3-adrenoceptor-mediated gastrointestinal protective mechanisms, distinguishing this pathway from traditional proton pump inhibition or H2 receptor antagonism.

Quote Request

Request a Quote for (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.